Methyl 5-bromobenzo[d]oxazole-2-carboxylate
CAS No.: 954239-61-3
Cat. No.: VC2822705
Molecular Formula: C9H6BrNO3
Molecular Weight: 256.05 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 5-bromobenzo[d]oxazole-2-carboxylate - 954239-61-3](/images/structure/VC2822705.png)
Specification
CAS No. | 954239-61-3 |
---|---|
Molecular Formula | C9H6BrNO3 |
Molecular Weight | 256.05 g/mol |
IUPAC Name | methyl 5-bromo-1,3-benzoxazole-2-carboxylate |
Standard InChI | InChI=1S/C9H6BrNO3/c1-13-9(12)8-11-6-4-5(10)2-3-7(6)14-8/h2-4H,1H3 |
Standard InChI Key | RUIPFQNEPKWGDR-UHFFFAOYSA-N |
SMILES | COC(=O)C1=NC2=C(O1)C=CC(=C2)Br |
Canonical SMILES | COC(=O)C1=NC2=C(O1)C=CC(=C2)Br |
Introduction
Chemical and Physical Properties
Basic Identification
Methyl 5-bromobenzo[d]oxazole-2-carboxylate is identified by several key parameters that distinguish it from related compounds, as detailed in Table 1.
Table 1: Identification Parameters of Methyl 5-bromobenzo[d]oxazole-2-carboxylate
Parameter | Value |
---|---|
CAS Number | 954239-61-3 |
IUPAC Name | Methyl 5-bromobenzo[d]oxazole-2-carboxylate |
MDL Number | MFCD09832200 |
ChemSpider ID | 26000546 |
The compound is also known by several synonyms in the scientific literature, including methyl 5-bromo-1,3-benzoxazole-2-carboxylate, 5-bromo-2-benzoxazolecarboxylic acid methyl ester, and 2-benzoxazolecarboxylic acid, 5-bromo-, methyl ester .
Structural and Molecular Properties
The molecular structure of methyl 5-bromobenzo[d]oxazole-2-carboxylate consists of a benzene ring fused to an oxazole ring, forming the benzoxazole core. The compound's key structural and molecular properties are summarized in Table 2.
Table 2: Structural and Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₉H₆BrNO₃ |
Molecular Weight | 256.05 g/mol |
Monoisotopic Mass | 254.953105 |
SMILES Notation | COC(=O)/C1=N/C2=CC(Br)=CC=C2O1 |
The presence of the bromine atom at the 5-position provides an excellent handle for further functionalization through various cross-coupling reactions, while the methyl ester group offers opportunities for additional transformations such as hydrolysis, amidation, or reduction .
Synthesis Methods
Classical Synthetic Approaches
The synthesis of methyl 5-bromobenzo[d]oxazole-2-carboxylate can be accomplished through several well-established methodologies. The most common approach involves the esterification of 5-bromobenzo[d]oxazole-2-carboxylic acid with methanol in the presence of an appropriate catalyst, typically a strong acid such as sulfuric acid or hydrogen chloride. This reaction proceeds via a standard Fischer esterification mechanism, with the methanol serving as both the reagent and solvent in many protocols.
Another synthetic route involves the cyclization of appropriately substituted precursors, such as 2-amino-4-bromophenol derivatives with methyl oxalyl chloride or other suitable reagents that can provide the carboxylate functionality.
Modern Synthetic Strategies
Recent advances in synthetic methodology have led to more efficient and environmentally friendly approaches to synthesizing methyl 5-bromobenzo[d]oxazole-2-carboxylate. These include microwave-assisted syntheses, which significantly reduce reaction times and often improve yields, and continuous flow chemistry techniques that facilitate scale-up while maintaining high levels of efficiency and control.
Some researchers have also explored transition metal-catalyzed approaches, utilizing palladium or copper catalysts to promote the formation of the benzoxazole ring system with the appropriate substituents already in place . These methods often allow for milder reaction conditions and greater functional group tolerance.
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